2,5-dichloro-4-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide
Overview
Description
2,5-dichloro-4-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide class Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents
Preparation Methods
The synthesis of 2,5-dichloro-4-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 2,5-dichloro-4-ethoxybenzenesulfonyl chloride and 2-pyridinylmethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Reaction Steps: The 2,5-dichloro-4-ethoxybenzenesulfonyl chloride reacts with 2-pyridinylmethylamine to form the desired product, this compound.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and cost-effectiveness.
Chemical Reactions Analysis
2,5-dichloro-4-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-dichloro-4-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-4-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2,5-dichloro-4-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide can be compared with other sulfonamide compounds, such as:
Sulfamethoxazole: A well-known antimicrobial agent.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Sulfadiazine: Another antimicrobial agent with a broad spectrum of activity.
What sets this compound apart is its unique structure, which may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2,5-dichloro-4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3S/c1-2-21-13-7-12(16)14(8-11(13)15)22(19,20)18-9-10-5-3-4-6-17-10/h3-8,18H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUMVFGKYILJBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC=CC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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